Metoxi(metoximetoxi)metano

Descripción general

Descripción

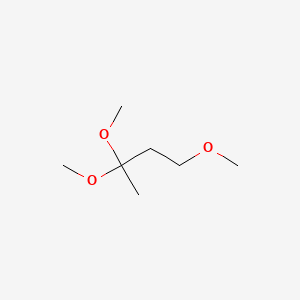

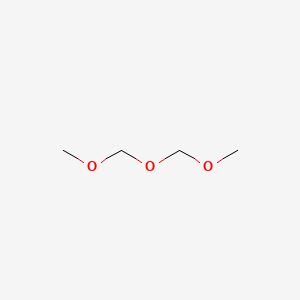

Methoxy(methoxymethoxy)methane, also known as 2,4,6-Trioxaheptane, is a chemical compound with the molecular formula C4H10O3 . It has a molecular weight of 106.12 g/mol . The compound contains a total of 16 bonds, including 6 non-H bonds, 4 rotatable bonds, and 3 ether(s) (aliphatic) .

Molecular Structure Analysis

The InChI code for Methoxy(methoxymethoxy)methane is1S/C4H10O3/c1-5-3-7-4-6-2/h3-4H2,1-2H3 . This indicates that the molecule consists of 4 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis

Methoxy(methoxymethoxy)methane is a colorless and easily liquefied gas . The boiling point is 64.1°C , and the melting point is -65°C . The relative density is 1.617 (Air 1), and the liquid density is 0.933g/cm3 .Aplicaciones Científicas De Investigación

Arqueas metanogénicas

Las arqueas metanogénicas utilizan un sistema de metiltransferasa similar al bacteriano para desmetoxilar compuestos aromáticos . Este proceso es crucial en la mineralización anaeróbica de compuestos orgánicos y dicta el flujo de carbono de los diversos ecosistemas anóxicos de la Tierra . Se encontró que una arquea, Methermicoccus shengliensis, convertía compuestos aromáticos metoxilados a metano . Este proceso es particularmente importante en ausencia de aceptores de electrones inorgánicos .

Crecimiento metoxotrófico

Bajo crecimiento metoxotrófico, M. shengliensis expresa un sistema de O-desmetilación/metiltransferasa relacionado con el que utilizan las bacterias acetogénicas . Este sistema implica un mecanismo de dos pasos donde el grupo metilo del compuesto metoxi se transfiere a la cobalamina y luego se transfiere al portador C1 tetrahidrometanopterina . Este mecanismo es distinto de los sistemas convencionales de transferencia de metilo metanogénicos que utilizan la coenzima M como el aceptor final .

Producción de monooxigenasas de metano (MMO)

Las aplicaciones de una tecnología para la producción de MMO no se limitan a la síntesis industrial de combustibles y productos de valor agregado a base de metano . Esta tecnología también es de interés en la biorremediación donde mitigar la contaminación antropogénica es un problema cada vez más relevante .

Biorremediación

Utilizando monooxigenasas de metano, los metanótrofos son capaces de cooxidar una amplia gama de contaminantes orgánicos, incluidos los etenos clorados . Por lo tanto, los metanótrofos se han estudiado y utilizado durante mucho tiempo como biocatalizadores para la biorremediación in situ de suelos y ambientes acuáticos contaminados con estos compuestos xenobióticos .

Síntesis industrial

Metoxi(metoximetoxi)metano se puede utilizar en la síntesis industrial de combustibles y productos de valor agregado . Esto es particularmente relevante en el contexto de la producción de energía sostenible y la economía circular .

Aplicaciones ambientales

Los metanótrofos, que utilizan monooxigenasas de metano, tienen aplicaciones ambientales . Se pueden utilizar para la biorremediación in situ de suelos y ambientes acuáticos contaminados con contaminantes orgánicos .

Propiedades

IUPAC Name |

methoxy(methoxymethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-5-3-7-4-6-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPJNIDYTSSIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211893 | |

| Record name | Bis(methoxymethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

628-90-0 | |

| Record name | Bis(methoxymethyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(methoxymethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trioxaheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the vapor-liquid equilibrium (VLE) data of Methoxy(methoxymethoxy)methane with other solvents like alcohols?

A1: Understanding the VLE data of Methoxy(methoxymethoxy)methane with solvents like ethanol, 1-butanol, and 1-propanol is crucial for several reasons [, ]. Firstly, it helps identify the presence of azeotropes, which are mixtures that boil at a constant temperature and have the same composition in both the liquid and vapor phases []. This information is essential for developing efficient separation and purification processes for Methoxy(methoxymethoxy)methane, especially if it's used in industrial applications. Secondly, VLE data allows for the accurate modeling of these mixtures using thermodynamic models like Van Laar, Wilson, and NRTL []. This modeling helps predict the behavior of these mixtures under different conditions, which is valuable for process design and optimization.

Q2: The research mentions that Methoxy(methoxymethoxy)methane forms minimum boiling azeotropes with certain alcohols. What does this imply for potential applications?

A2: The formation of minimum boiling azeotropes with ethanol, 1-butanol, and 1-propanol means that simple distillation cannot be used to separate Methoxy(methoxymethoxy)methane from these solvents []. Alternative separation techniques like extractive distillation or pressure swing distillation might be required, which could increase the complexity and cost of purification.

Q3: Are there any studies on the liquid-liquid equilibrium of Methoxy(methoxymethoxy)methane?

A3: Yes, research indicates that the liquid-liquid equilibrium of a ternary system containing 1-Butanol, Methoxy(methoxymethoxy)methane, and water has been investigated at different temperatures (303.15 K, 323.15 K, and 343.15 K) []. While the specific details of the study are not provided in the abstract, this type of research helps understand the solubility and miscibility of Methoxy(methoxymethoxy)methane in different solvent mixtures. This information is valuable for separation processes and for applications where Methoxy(methoxymethoxy)methane might be used in a multi-component liquid environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.